molecular formula C9H11N3O B1331961 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine CAS No. 956193-08-1

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

Cat. No.: B1331961
CAS No.: 956193-08-1
M. Wt: 177.2 g/mol
InChI Key: RZODKTCDAKNWFY-UHFFFAOYSA-N
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Description

Background and Significance in Heterocyclic Chemistry

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine (CAS: 956193-08-1) exemplifies the strategic integration of pyrazole and furan moieties, two pharmacologically significant heterocyclic scaffolds. Pyrazole derivatives are renowned for their role in drug discovery due to their structural rigidity, hydrogen-bonding capacity, and metabolic stability. Furan-containing compounds, meanwhile, contribute electron-rich aromatic systems that enhance molecular interactions in medicinal and materials chemistry. The fusion of these rings in this compound creates a hybrid structure with potential applications in agrochemicals, pharmaceuticals, and coordination chemistry. Its design aligns with modern trends in fragment-based drug discovery, where modular heterocyclic units are combined to optimize bioactivity.

Chemical Classification and Nomenclature

This compound belongs to the following categories:

  • Pyrazole derivatives : Characterized by a five-membered ring with two adjacent nitrogen atoms.
  • Furan-containing compounds : Features a 5-membered oxygen heterocycle substituted with a methyl group.

Systematic IUPAC Name :
1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine
Alternative Representations :

  • SMILES: CC1=CC=C(O1)CN2C(=CC=N2)N
  • InChIKey: RZODKTCDAKNWFY-UHFFFAOYSA-N

The numbering prioritizes the pyrazole ring, with the amine group at position 5 and the (5-methylfuran-2-yl)methyl substituent at position 1 (Figure 1).

Identification Parameters and Registry Information

Key Identifiers :

Parameter Value Source
CAS Registry Number 956193-08-1
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.207 g/mol
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Topological Polar Surface Area 58.3 Ų

Position within Pyrazole and Furan-Containing Compounds

This compound occupies a unique niche in heterocyclic chemistry due to its bifunctional design:

Structural Comparison with Analogues :

Compound Key Structural Features Biological Relevance
Nitrofurantoin® analogues 5-Nitrofuran-pyrazole hybrids Antibacterial agents
Celecoxib Pyrazole-based COX-2 inhibitor Anti-inflammatory
3-(5-Methylfuran-2-yl)-1H-pyrazol-5-amine Unsubstituted methylfuran-pyrazole linkage Synthetic intermediate

The methylfuran moiety introduces steric and electronic effects that influence reactivity. For instance, the methyl group at the 5-position of the furan ring modulates electron density, potentially affecting intermolecular interactions in catalytic or biological systems. The pyrazole’s amine group at position 5 serves as a handle for further functionalization, enabling the synthesis of Schiff bases or metal complexes.

Figure 1 : Structural diagram of this compound, highlighting the pyrazole core (blue) and methylfuran substituent (red).

This compound’s synthetic versatility is evidenced by its role as a precursor in multicomponent reactions. For example, condensation with aldehydes yields Schiff base derivatives, which are explored for antimicrobial activity. Its balanced lipophilicity (predicted LogP: 1.21–1.4) suggests suitability for crossing biological membranes, aligning with drug design principles.

Table 1 : Spectral Data for Structural Confirmation

Technique Key Signals Reference
¹H NMR δ 2.28 (s, 3H, CH₃), 4.82 (s, 2H, CH₂), 6.08 (d, 1H, furan H-3), 7.22 (s, 1H, pyrazole H-4)
IR 3222 cm⁻¹ (N–H stretch), 1651 cm⁻¹ (C=O if functionalized)
Mass Spectrometry m/z 177.09 [M⁺], 160.06 [M–NH₂]⁺

Properties

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZODKTCDAKNWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360276
Record name 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956193-08-1
Record name 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Condensation of 5-Aminopyrazoles with 5-Methylfuran-2-carbaldehyde

One of the most direct and reported methods for synthesizing derivatives related to 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine involves the condensation of 5-aminopyrazole derivatives with 5-methylfuran-2-carbaldehyde under acidic catalysis in ethanol solvent.

  • Reaction Conditions : A mixture of 5-aminopyrazole (0.01 mol) and 5-methylfuran-2-carbaldehyde (0.01 mol) is refluxed in absolute ethanol (30 mL) with a catalytic amount of glacial acetic acid (few drops) for about 1 hour.
  • Workup : After reflux, the solvent is removed under reduced pressure, and the resulting solid is collected and recrystallized from ethanol to yield the target compound.
  • Characterization : The product typically shows characteristic IR bands for NH and C=O groups, and mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight. ^1H NMR spectra reveal singlet signals corresponding to methyl groups and the methylene bridge linking the furan and pyrazole rings.
  • Yields and Purity : This method generally provides good yields with high purity, as confirmed by elemental analysis and spectral data.

This approach was demonstrated in the synthesis of N-aryl-3-(arylamino)-5-((5-methylfuran-2-yl)methyleneamino)-1H-pyrazole-4-carboxamide analogues, which are structurally related to the target compound, indicating the feasibility of this condensation strategy for preparing this compound itself.

Parameter Details
Starting materials 5-Aminopyrazole, 5-methylfuran-2-carbaldehyde
Solvent Absolute ethanol
Catalyst Glacial acetic acid (catalytic amount)
Temperature Reflux (~78 °C)
Reaction time 1 hour
Workup Concentration under reduced pressure, recrystallization from ethanol
Characterization IR, ^1H NMR, MS, elemental analysis
Typical yield High (not explicitly quantified but reported as good)

Alternative Synthetic Routes Involving Alkylation and Hydrazine Reactions

Another synthetic route to pyrazole derivatives bearing amino groups involves multi-step sequences starting from benzamide-based precursors or cyano-substituted intermediates:

  • Step 1 : Reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide in ethanol to form intermediate thiolate salts.
  • Step 2 : Alkylation of these intermediates with alkyl halides at room temperature.
  • Step 3 : Reaction of the alkylated intermediates with hydrazine hydrate under reflux in ethanol with catalytic piperidine to form 5-aminopyrazole derivatives.

This method, while more complex, allows for the introduction of various substituents on the pyrazole ring and can be adapted to incorporate the 5-methylfuran-2-ylmethyl group by selecting appropriate alkyl halides or aldehydes in the alkylation or condensation steps.

Step Reagents/Conditions Outcome
Reaction with benzoyl isothiocyanate Malononitrile, KOH, EtOH Formation of potassium 2-cyano-ethylene-1-thiolate salt
Alkylation Alkyl halide, room temperature N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide derivatives
Hydrazine reaction Hydrazine hydrate, reflux ethanol, catalytic piperidine Formation of 5-aminopyrazole derivatives

This route is supported by spectral data including IR, ^1H NMR, ^13C NMR, and mass spectrometry, confirming the structure of the aminopyrazole products.

Process Optimization and Purification Considerations

While the above methods focus on the synthesis, purification steps are critical for obtaining analytically pure this compound:

  • Recrystallization : Ethanol is commonly used as a recrystallization solvent to purify the crude product.
  • Filtration and Washing : Filtration of the solid product followed by washing with cold solvents such as toluene or isopropyl alcohol enhances purity.
  • Drying : Drying under reduced pressure or in an air oven at moderate temperatures (40–50 °C) ensures removal of residual solvents without decomposition.

These purification protocols are adapted from related pyrazole synthesis processes and ensure high-quality final products suitable for further biological or chemical applications.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Condensation with 5-methylfuran-2-carbaldehyde 5-Aminopyrazole, 5-methylfuran-2-carbaldehyde, glacial acetic acid Reflux in ethanol, 1 hour Direct, straightforward, good yield Requires pure starting materials
Alkylation and hydrazine route Benzoyl isothiocyanate, malononitrile, alkyl halides, hydrazine hydrate Room temp alkylation, reflux hydrazine Versatile, allows substitution variation Multi-step, longer synthesis time
Purification Ethanol, toluene, isopropyl alcohol Recrystallization, washing, drying High purity product Additional processing steps

Research Findings and Analytical Data

  • The condensation products exhibit characteristic IR absorption bands for NH (~3200–3300 cm^-1) and C=O (~1650 cm^-1) groups.
  • ^1H NMR spectra show singlets for methyl groups at ~2.2–2.3 ppm and methylene protons linking the furan and pyrazole rings.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z ~399 for related carboxamide derivatives).
  • Elemental analysis data closely match calculated values, confirming compound purity and correct stoichiometry.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent at the 1-position of the pyrazole core significantly influences molecular properties. Key analogs and their characteristics are compared below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine 5-Methylfuran-2-ylmethyl (1) C₁₀H₁₁N₃O 189.22 Furan ring, oxygen heteroatom
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 3-Methylthiophen-2-ylmethyl (1) C₉H₁₁N₃S 193.27 Thiophene ring, sulfur heteroatom
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine 4-Chloro-3-fluorophenylmethyl (1) C₁₀H₉ClFN₃ 225.65 Halogenated phenyl group
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl (1) C₈H₉N₃S 179.24 Unsubstituted thiophene

Key Observations :

  • Electronic Effects: The furan group in the target compound introduces an oxygen atom, which is more electronegative than sulfur in thiophene analogs.

Biological Activity

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a candidate for drug development. Its unique structure, combining a pyrazole ring with a 5-methylfuran moiety, allows for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The molecular formula of this compound is C10H12N4O, with a molecular weight of approximately 177.2 g/mol. The compound exhibits a density of 1.28 g/cm³ and a boiling point of 355.7ºC at 760 mmHg. Its reactivity is influenced by the functional groups within its structure, particularly the nitrogen atoms in the pyrazole ring, which can participate in nucleophilic reactions, and the electron-rich furan moiety that can undergo electrophilic substitution.

Biological Activity Overview

The biological activity of this compound encompasses several areas:

1. Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran–pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL . Such findings suggest that this compound may also possess similar properties.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies on related pyrazole compounds show substantial anti-inflammatory effects, with membrane stabilization percentages indicating protective capabilities against hemolysis . This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.

3. Antioxidant Activity
Antioxidant assays reveal that certain derivatives of pyrazole compounds exhibit high DPPH scavenging activity, indicating their potential as antioxidant agents . The specific antioxidant capacity of this compound remains to be fully characterized but could be significant based on structural similarities.

4. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly against DNA gyrase B, which is crucial for bacterial DNA replication. Molecular docking studies suggest that it may effectively bind to active sites of enzymes, inhibiting their activity and offering a pathway for developing new antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential broad-spectrum activity; MIC values comparable to existing drugs
Anti-inflammatorySignificant protective effects against hemolysis
AntioxidantHigh DPPH scavenging potential observed in similar compounds
Enzyme InhibitionEffective binding to DNA gyrase B; potential for antimicrobial development

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound's ability to inhibit enzyme activity or modulate receptor signaling pathways is critical for its therapeutic potential. Further studies are necessary to elucidate the exact pathways involved and optimize its efficacy in clinical settings .

Q & A

Q. Q1. What synthetic strategies are commonly employed for constructing the pyrazole-5-amine core in 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine?

A1. The pyrazole-5-amine scaffold is typically synthesized via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones. For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates can be generated through sequential cyclization, formylation, oxidation, and acylation steps . The furan-methyl substituent is introduced via nucleophilic substitution or reductive amination, with solvent-free conditions often improving reaction efficiency .

Q. Q2. How is crystallographic data utilized to confirm the molecular structure of this compound and its intermediates?

A2. X-ray crystallography remains the gold standard for structural validation. For instance, thiourea intermediates and halogenated regioisomers of related pyrazole derivatives have been resolved using SHELX programs (e.g., SHELXS/SHELXL), with refinement against high-resolution data to confirm bond lengths, angles, and substituent orientation . Hydrogen-bonding networks and torsional angles are critical for verifying stereochemical outcomes in fused heterocycles .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound?

A3. Key techniques include:

  • NMR : 1^1H/13^{13}C NMR for identifying substituent patterns (e.g., furan methyl protons at δ 2.3–2.5 ppm, pyrazole NH2_2 at δ 5.1–5.3 ppm) .
  • IR : Stretching vibrations for NH2_2 (3350–3450 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) .
  • MS : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. Q4. How can researchers optimize the cyclization step during synthesis to minimize byproducts like regioisomers?

A4. Regioselectivity in pyrazole formation is influenced by electronic and steric factors. Computational modeling (e.g., DFT) can predict favorable transition states for cyclization. Experimental optimization includes:

  • Temperature control : Reactions at 80–100°C reduce side-product formation .
  • Catalysts : Phosphorous oxychloride (POCl3_3) enhances cyclization efficiency in solvent-free systems .
  • Substituent tuning : Electron-withdrawing groups on the furan ring direct cyclization to the desired position .

Q. Q5. What methodologies are used to analyze the compound’s antitubercular or antitubulin activity in preclinical studies?

A5. Standard assays include:

  • Antitubercular screening : MIC (Minimum Inhibitory Concentration) against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control .
  • Antimitotic activity : In vivo sea urchin embryo assays to assess tubulin polymerization inhibition, complemented by cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa) .
  • SAR studies : Modifying the furan methyl group or pyrazole NH2_2 to evaluate potency shifts .

Q. Q6. How do researchers resolve contradictions in biological activity data between in vitro and in vivo models?

A6. Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Strategies include:

  • Metabolite identification : LC-MS/MS to detect oxidative metabolites (e.g., furan ring oxidation) .
  • Formulation adjustments : Co-administration with cytochrome P450 inhibitors or nanoencapsulation to enhance bioavailability .
  • Dose-response refinement : PK/PD modeling to align in vitro IC50_{50} values with effective plasma concentrations .

Q. Q7. What computational approaches are used to predict the compound’s interaction with biological targets?

A7. Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding modes to targets like mycobacterial enzymes or β-tubulin. Key steps:

  • Target selection : Homology modeling for M. tuberculosis enzymes lacking crystal structures .
  • Binding free energy calculations : MM-GBSA to rank ligand efficacy .
  • ADMET profiling : SwissADME or ProTox-II to predict toxicity risks (e.g., hepatotoxicity from furan metabolites) .

Methodological Challenges

Q. Q8. How can researchers address low yields in the acylation of pyrazole-5-amine intermediates?

A8. Low yields often stem from competing hydrolysis or steric hindrance. Solutions include:

  • Activating agents : Use of HATU or EDCI/HOBt to promote coupling under mild conditions .
  • Solvent optimization : Anhydrous DMF or THF minimizes hydrolysis .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields by 15–20% .

Q. Q9. What advanced techniques validate the compound’s stability under physiological conditions?

A9. Stability studies involve:

  • Forced degradation : Exposure to acidic/basic conditions, UV light, or oxidants (H2_2O2_2) followed by HPLC monitoring .
  • Plasma stability assays : Incubation with human plasma at 37°C to assess esterase-mediated hydrolysis .
  • Solid-state analysis : PXRD and DSC to detect polymorphic transitions affecting shelf life .

Q. Q10. How are impurities characterized during scale-up synthesis, and what thresholds apply?

A10. Impurity profiling uses:

  • HPLC-MS : To identify byproducts (e.g., dimerized pyrazoles or oxidized furans) .
  • ICH guidelines : Limits of ≤0.15% for unknown impurities and ≤0.05% for genotoxic species .
  • Purification strategies : Preparative HPLC or recrystallization from ethanol/water mixtures .

Notes

  • Safety : The compound is classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315). Use PPE and fume hoods during handling .
  • Structural Analogues : Compare with 1-(3-methylphenyl)-3-tert-butyl-1H-pyrazol-5-amine (CAS 898537-77-4) for SAR insights .

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